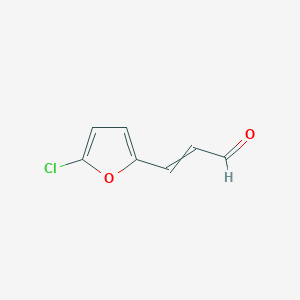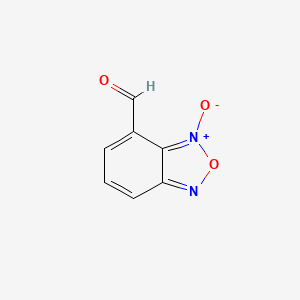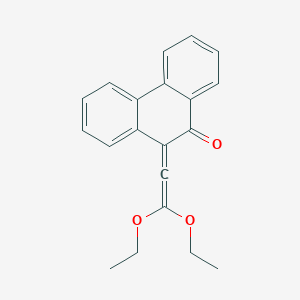
10-(Diethoxyethenylidene)phenanthren-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Diethoxyethenylidene)phenanthren-9(10H)-one: is a complex organic compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a diethoxyethenylidene group attached to the phenanthrene core, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diethoxyethenylidene)phenanthren-9(10H)-one typically involves the reaction of phenanthrene-9,10-quinone with diethoxyethene under specific conditions. The reaction is often catalyzed by a palladium catalyst and may involve phase transfer catalysis to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrophenanthrene derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Bromine, sulfuric acid, and other electrophilic reagents.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 2-Phenanthrenesulfonic acid.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various phenanthrene derivatives, which are important in the study of polycyclic aromatic hydrocarbons and their chemical properties.
Biology: Phenanthrene derivatives have been studied for their potential biological activities, including anti-cancer and anti-inflammatory properties. The unique structure of 10-(Diethoxyethenylidene)phenanthren-9(10H)-one makes it a candidate for further biological evaluation.
Industry: The compound can be used in the production of dyes, plastics, and other industrial chemicals. Its unique chemical properties make it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 10-(Diethoxyethenylidene)phenanthren-9(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: 10-(Diethoxyethenylidene)phenanthren-9(10H)-one is unique due to the presence of the diethoxyethenylidene group, which imparts distinct chemical properties and reactivity compared to other phenanthrene derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61544-07-8 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
InChI |
InChI=1S/C20H18O3/c1-3-22-19(23-4-2)13-18-16-11-6-5-9-14(16)15-10-7-8-12-17(15)20(18)21/h5-12H,3-4H2,1-2H3 |
InChI Key |
YWCKTJCBOXFOES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C=C1C2=CC=CC=C2C3=CC=CC=C3C1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
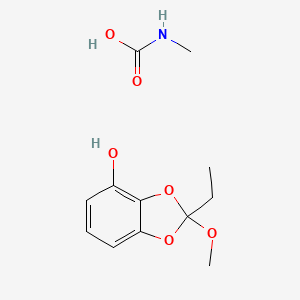
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
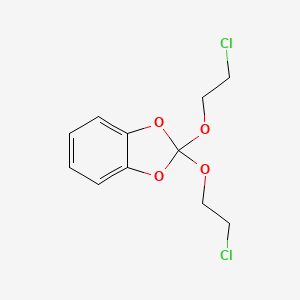
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
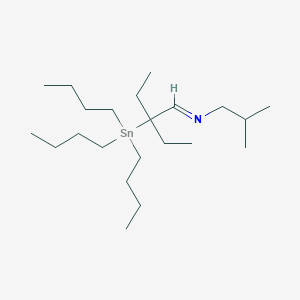
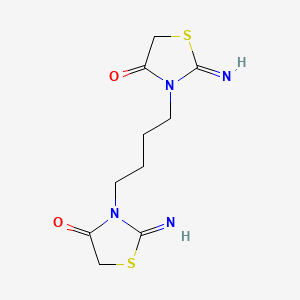
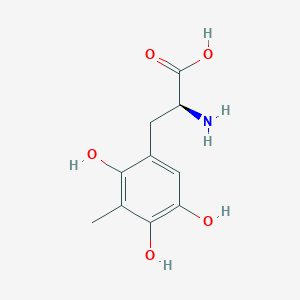
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

